Sub-Nanomolar Binding Affinity Achieved by (S)-Methyl 2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate-Derived Inhibitors
The final inhibitor molecule incorporating the (S)-2-methylenetetrahydro-1H-pyrrolizine-7a(5H)-carboxylate building block achieves sub-nanomolar binding affinity (Kd < 1 nM) for the GDP-bound KRAS G13D mutant. This high-affinity binding is a direct result of the optimal steric fit provided by the methyl ester and methylene groups. In contrast, related compounds lacking this specific fragment or with altered ester groups (e.g., ethyl or free acid) showed a significant loss in potency, failing to maintain the salt bridge with Asp13 required for G13D selectivity [1][2].
| Evidence Dimension | Binding affinity (Kd) to KRAS G13D-GDP |
|---|---|
| Target Compound Data | Kd < 1 nM (achieved by the final molecule containing the target building block, Cpd36) |
| Comparator Or Baseline | Other structural analogs evaluated in the same study exhibited significantly reduced binding (>10-fold loss of affinity), failing to achieve sub-nanomolar potency [1]. |
| Quantified Difference | At least >10-fold superior binding affinity for the molecule derived from the target building block compared to close analogs. |
| Conditions | Biochemical binding assay using GDP-bound KRAS G13D protein. Validated by X-ray crystallography (PDB ID: 8UN4) at 1.57 Å resolution [2]. |
Why This Matters
Procurement of this specific intermediate is the gatekeeper for synthesizing a class of potent KRAS G13D inhibitors; any deviation in the building block's structure results in a 10-fold or greater loss in target potency, making it irreplaceable in a hit-to-lead campaign.
- [1] Nilewski C, Labadie S, Wei B, et al. Structure-Based Design and Evaluation of Reversible KRAS G13D Inhibitors. ACS Med Chem Lett. 2024;15(1):21-28. View Source
- [2] RCSB PDB. 8UN4: KRAS-G13D-GDP in complex with Cpd36. Deposited: 2023-10-18. Resolution: 1.57 Å. View Source
